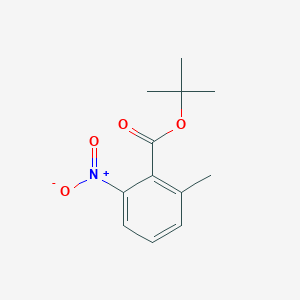

tert-butyl2-methyl-6-nitrobenzoate

Description

tert-Butyl 2-methyl-6-nitrobenzoate is an aromatic ester featuring a benzoate core substituted with a methyl group at position 2 and a nitro group at position 6, esterified with a tert-butyl moiety. The tert-butyl group (C(CH₃)₃) confers steric bulk, enhancing the compound’s stability against hydrolysis and oxidation . The nitro group (-NO₂), a strong electron-withdrawing group (EWG), deactivates the aromatic ring, reducing electrophilic substitution reactivity. Conversely, the methyl group (-CH₃) at position 2 acts as a weak electron-donating group (EDG), creating localized electronic effects. This combination of substituents influences the compound’s physicochemical properties, including solubility, melting point, and spectroscopic signatures.

Properties

Molecular Formula |

C12H15NO4 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

tert-butyl 2-methyl-6-nitrobenzoate |

InChI |

InChI=1S/C12H15NO4/c1-8-6-5-7-9(13(15)16)10(8)11(14)17-12(2,3)4/h5-7H,1-4H3 |

InChI Key |

HOEMEWVVQCVPRK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Continuous Microchannel Reactor Method for 2-Methyl-6-Nitrobenzaldehyde Oxime Precursor

A patented continuous preparation method for 2-methyl-6-nitrobenzaldehyde oxime, a critical intermediate in synthesizing tert-butyl 2-methyl-6-nitrobenzoate, employs microchannel reactors for enhanced selectivity and yield. Although this method focuses on the oxime intermediate, it forms the basis for subsequent esterification to the target compound.

- Raw Materials: 2,3-dimethylnitrobenzene, tert-butyl nitrite, and soluble alkali (sodium ethoxide, sodium tert-butoxide, potassium methoxide, or potassium ethoxide).

- Solvent: N,N-dimethylformamide (DMF).

- Process: Three raw materials are dissolved separately in DMF and introduced sequentially into a microchannel reactor with precise temperature control (0 to -10 °C).

- Reaction Conditions: Molar ratios of 1:1 for 2,3-dimethylnitrobenzene to tert-butyl nitrite; residence time approximately 21-26 minutes; pressure 1-2 bar.

- Post-Reaction: Quenching with 50% acetic acid aqueous solution at controlled pH (5.5-6.5) and low temperature (0 to -10 °C), followed by filtration and drying.

- Yield and Purity: Approximately 95% yield with 98% purity of crude 2-methyl-6-nitrobenzaldehyde oxime.

| Parameter | Example 2 | Example 4 |

|---|---|---|

| 2,3-Dimethylnitrobenzene (kg) | 2.00 | 2.00 |

| tert-Butyl nitrite (kg) | 1.36 | 1.36 |

| Soluble alkali (kg) | Potassium ethoxide 1.12 | Sodium tert-butoxide 2.54 |

| Solvent (DMF) ratio | 1:3 (to 2,3-dimethylnitrobenzene) | 1:4 (to 2,3-dimethylnitrobenzene) |

| Reaction temperature (°C) | 0 | -10 |

| Residence time (min) | 26 | 21 |

| Reaction pressure (bar) | 1 | 2 |

| Yield (%) | 95.1 | 95.5 |

| Purity (%) | 98.2 | 98.0 |

This continuous microreactor approach offers advantages such as improved selectivity, reduced solvent consumption, and suitability for industrial scale-up.

tert-Butyl Nitrite-Mediated Esterification and Functional Group Interconversion

tert-Butyl nitrite (TBN) has been identified as a versatile reagent for transformations including nitrosation, hydrolysis, and oxygenation reactions relevant to the synthesis of esters like tert-butyl 2-methyl-6-nitrobenzoate.

- Role of TBN: Acts as a nitrosating agent facilitating conversion of amides to nitrosoamides and further hydrolysis to carboxylic acids, which can be esterified to tert-butyl esters.

- Advantages: Metal- and oxidant-free conditions, short reaction times, broad substrate scope, and gram-scale synthesis feasibility.

- Mechanism Insights: Sequential functional group interconversion monitored by IR spectroscopy confirms controlled transformation pathways.

- Applications: This methodology can be adapted for synthesizing tert-butyl esters from corresponding amide or acid precursors under mild conditions, enhancing yield and purity without harsh reagents.

This approach is particularly useful when starting from amide intermediates, providing a clean and efficient route to tert-butyl esters including tert-butyl 2-methyl-6-nitrobenzoate.

Comparative Analysis of Preparation Methods

| Aspect | Continuous Microchannel Reactor Method | tert-Butyl Nitrite-Mediated Method |

|---|---|---|

| Starting Material | 2,3-Dimethylnitrobenzene | Amides or carboxylic acids |

| Reaction Medium | N,N-Dimethylformamide | Typically organic solvents, metal-free conditions |

| Reaction Type | Oxime formation followed by esterification | Nitrosation and hydrolysis leading to ester formation |

| Temperature Range | 0 to -10 °C | Mild, ambient to moderate temperatures |

| Reaction Time | 21-26 minutes (residence time) | Short reaction times, variable depending on substrate |

| Yield | ~95% crude product yield | High yields reported, substrate dependent |

| Purity | ~98% crude purity | High purity achievable |

| Scalability | Suitable for continuous industrial production | Gram-scale synthesis demonstrated |

| Environmental Impact | Reduced solvent use, controlled reaction environment | Metal- and oxidant-free, environmentally benign |

Summary of Research Findings

- The continuous microchannel reactor process provides a highly efficient, selective, and scalable method for preparing key intermediates leading to tert-butyl 2-methyl-6-nitrobenzoate, with excellent yields and purity.

- tert-Butyl nitrite serves as a multifunctional reagent enabling mild and clean conversion of amides to esters, offering an alternative synthetic route with broad applicability.

- Both methods emphasize precise control of reaction parameters such as temperature, pH, and molar ratios to optimize product yield and minimize byproducts.

- Industrial applicability is enhanced by the continuous process design and environmentally friendly reaction conditions.

Chemical Reactions Analysis

Types of Reactions

tert-butyl2-methyl-6-nitrobenzoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Substitution: The methyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst

Reduction: Acidic or basic hydrolysis conditions

Substitution: Nitric acid, halogens (e.g., chlorine, bromine)

Major Products Formed

Reduction: 2-methyl-6-aminobenzoic acid

Hydrolysis: 2-methyl-6-nitrobenzoic acid

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

tert-butyl2-methyl-6-nitrobenzoate has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It may also be used in the development of new drugs and therapeutic agents.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drug molecules.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of benzoic acid, 2-methyl-6-nitro-, 1,1-dimethylethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects. The ester group can also facilitate the compound’s incorporation into drug delivery systems, enhancing the stability and bioavailability of therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Nitro vs. Halogens

A structurally analogous compound, tert-butyl 2-chloro-6-fluorobenzoate (CAS 1410564-70-3), provides a basis for comparison. Both compounds share the tert-butyl ester group but differ in substituents: the target compound has -CH₃ (2-position) and -NO₂ (6-position), whereas the analog has -Cl (2-position) and -F (6-position) . Key differences include:

- Electronic Effects: The nitro group (-NO₂) is a stronger EWG than halogens (-Cl, -F), leading to greater ring deactivation. This reduces electrophilic aromatic substitution (EAS) reactivity in the target compound compared to the halogenated analog.

- Reactivity : The halogenated analog may exhibit faster hydrolysis due to weaker deactivation, whereas the nitro-substituted ester is more resistant to nucleophilic attack.

- Molecular Weight : The nitro group increases the molar mass of the target compound (235.24 g/mol) compared to the halogenated analog (230.66 g/mol) (Table 1).

Steric and Stability Considerations

The tert-butyl group in both compounds imposes significant steric hindrance, slowing reactions requiring access to the ester carbonyl.

Spectroscopic Characterization

While direct NMR data for the target compound are unavailable, pestalafuranone F (C₁₁H₁₄O₂) provides insight into substituent-induced spectral shifts . For example:

- The nitro group in the target compound would cause downfield shifts in adjacent protons (e.g., H-5 or H-7) due to deshielding.

- The methyl group at position 2 may upfield-shift neighboring protons (e.g., H-3) via shielding effects.

Table 1: Physicochemical Comparison of tert-Butyl Benzoate Derivatives

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents (Position) | Key Functional Groups |

|---|---|---|---|---|

| tert-Butyl 2-methyl-6-nitrobenzoate | C₁₂H₁₃NO₄ | 235.24 | Methyl (2), Nitro (6) | Ester, Nitro, Methyl |

| tert-Butyl 2-chloro-6-fluorobenzoate | C₁₁H₁₂ClFO₂ | 230.66 | Chloro (2), Fluoro (6) | Ester, Halogens |

Research Findings and Implications

- Synthetic Utility : The tert-butyl group is widely used as a protective group in organic synthesis. The target compound’s stability makes it suitable for multi-step reactions requiring temporary ester protection .

- Analogous compounds like robinetinidol derivatives (e.g., 8a, 9a) highlight the role of substituents in modulating antioxidant capacity .

- Stability in Drug Design : The steric and electronic profile of the target compound may inform its use in prodrug formulations, where controlled hydrolysis is critical .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl 2-methyl-6-nitrobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as nitration of a tert-butyl-substituted aromatic precursor. Optimization requires monitoring reaction temperature (to avoid over-nitration or decomposition) and solvent selection (e.g., sulfuric acid for nitration efficiency). Post-reaction purification via column chromatography or recrystallization is critical to isolate the product from byproducts like positional isomers . Characterization should combine / NMR to confirm regioselectivity and LC-MS to verify purity .

Q. How can researchers validate the structural integrity of tert-butyl 2-methyl-6-nitrobenzoate?

- Methodological Answer : Use a combination of spectroscopic techniques:

- FT-IR : Confirm the presence of nitro (NO) and ester (C=O) functional groups.

- NMR : Analyze signals for aromatic protons (e.g., splitting patterns to distinguish ortho/meta/para substitution) and tert-butyl group stability.

- X-ray crystallography : Resolve crystal packing and bond angles to verify steric effects from the tert-butyl group .

Advanced Research Questions

Q. What challenges arise in achieving regioselective nitration of tert-butyl-substituted benzoates, and how can they be addressed?

- Methodological Answer : Steric hindrance from the tert-butyl group may direct nitration to less hindered positions. To enhance regioselectivity:

- Computational modeling : Use DFT calculations to predict reactive sites and transition states .

- Directed ortho-metalation : Introduce directing groups (e.g., boronate esters) to control nitro placement .

- In-situ monitoring : Employ techniques like ReactIR to track intermediate formation and adjust conditions dynamically .

Q. How can researchers investigate the stability of tert-butyl 2-methyl-6-nitrobenzoate under varying environmental conditions (e.g., light, humidity)?

- Methodological Answer : Design accelerated aging studies:

- Photostability : Expose samples to UV-Vis light (e.g., 365 nm) and monitor degradation via HPLC.

- Humidity tests : Use controlled chambers (e.g., 75% RH) to assess hydrolytic cleavage of the ester group.

- Surface interactions : Apply microspectroscopic imaging (e.g., ToF-SIMS) to study adsorption/desorption on indoor lab surfaces .

Q. What strategies are effective in resolving contradictions in reported spectral data for nitro-aromatic esters?

- Methodological Answer :

- Cross-validation : Compare data across multiple techniques (e.g., NMR, IR, Raman) to identify artifacts.

- Isotopic labeling : Use -labeled nitro groups to distinguish overlapping signals in complex mixtures.

- Collaborative databases : Leverage platforms like ChemSpider to cross-reference spectral libraries .

Q. How can computational methods predict the biological activity of tert-butyl 2-methyl-6-nitrobenzoate derivatives?

- Methodological Answer :

- Molecular docking : Screen against target proteins (e.g., enzymes with nitro-binding pockets) using AutoDock Vina.

- QSAR modeling : Correlate substituent effects (e.g., tert-butyl size, nitro position) with activity trends.

- ADMET prediction : Use tools like SwissADME to evaluate bioavailability and toxicity .

Experimental Design & Best Practices

Q. What safety protocols are critical when handling tert-butyl 2-methyl-6-nitrobenzoate in the lab?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate inhalation risks from nitro compound vapors.

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NHCl) before disposal .

Q. How can researchers design a scalable synthesis route while minimizing hazardous intermediates?

- Methodological Answer :

- Flow chemistry : Implement continuous flow systems to control exothermic nitration steps.

- Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer extraction.

- Catalytic methods : Explore heterogeneous catalysts (e.g., zeolites) to reduce stoichiometric reagent use .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting results in the reactivity of tert-butyl 2-methyl-6-nitrobenzoate with nucleophiles?

- Methodological Answer :

- Kinetic studies : Perform time-resolved NMR to track reaction pathways and identify intermediates.

- Solvent effects : Compare polar aprotic (DMF) vs. protic (MeOH) solvents to assess nucleophile accessibility.

- Theoretical calculations : Use Marcus theory to model electron-transfer barriers in nucleophilic attacks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.